N-cyclohexyl-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Overview
Description
N-cyclohexyl-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexyl group, a thieno[2,3-d]pyrimidine core, and a sulfanylacetamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the cyclohexyl group and the sulfanylacetamide moiety. Common reagents used in these reactions include cyclohexylamine, thieno[2,3-d]pyrimidine derivatives, and acylating agents. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve efficient and cost-effective production while maintaining high standards of quality and safety.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-cyclohexyl-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.
Medicine: The compound’s potential pharmacological properties are investigated for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.
Industry: The compound’s chemical properties are leveraged in various industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thioacetamide
- 3-(2,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propionic acid
Uniqueness
N-cyclohexyl-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide stands out due to its specific combination of functional groups and structural features. The presence of the cyclohexyl group, thieno[2,3-d]pyrimidine core, and sulfanylacetamide moiety provides unique chemical properties that differentiate it from similar compounds. These properties include its reactivity, stability, and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-cyclohexyl-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S2/c1-10-11(2)24-15-14(10)16(22)20(3)17(19-15)23-9-13(21)18-12-7-5-4-6-8-12/h12H,4-9H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZIYUHELQKXOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3CCCCC3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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